molecular formula C10H11Br B8514805 o-Methylcinnamyl bromide

o-Methylcinnamyl bromide

Cat. No.: B8514805
M. Wt: 211.10 g/mol
InChI Key: SBYFVVFQJNKVPQ-UHFFFAOYSA-N
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Description

o-Methylcinnamyl bromide (CAS: Not explicitly provided; inferred structural analog) is an aromatic brominated compound characterized by a cinnamyl group (3-phenylpropenyl) with a methyl substituent in the ortho position relative to the bromide. Its molecular formula is C₁₀H₁₁Br, with a molar mass of 211.10 g/mol. Structurally, it combines features of cinnamyl bromide (allyl benzene with a bromide) and o-methylbenzyl bromide, making it a versatile intermediate in organic synthesis for alkylation or cross-coupling reactions.

The compound’s reactivity is influenced by:

  • Steric effects from the ortho-methyl group, which may hinder nucleophilic substitution.
  • Resonance stabilization from the conjugated propenyl chain, enhancing stability in transition states.

Properties

Molecular Formula

C10H11Br

Molecular Weight

211.10 g/mol

IUPAC Name

1-(3-bromoprop-1-enyl)-2-methylbenzene

InChI

InChI=1S/C10H11Br/c1-9-5-2-3-6-10(9)7-4-8-11/h2-7H,8H2,1H3

InChI Key

SBYFVVFQJNKVPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C=CCBr

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

Compound Molecular Formula Molar Mass (g/mol) Key Structural Features Melting Point (°C) Solubility
o-Methylcinnamyl bromide C₁₀H₁₁Br 211.10 ortho-methyl, propenyl chain, bromide Not reported Likely soluble in organic solvents (e.g., toluene, DCM)
Cinnamyl bromide C₉H₉Br 197.07 Propenyl chain, bromide Not reported Soluble in ether, THF
2-Methylbenzyl bromide C₈H₉Br 185.06 ortho-methyl, benzyl bromide 20–25 Soluble in toluene, DMF
Sepantronium bromide C₂₀H₁₉BrN₄O₃ 443.29 Complex heterocyclic structure, bromide ion Not reported Soluble in DMSO, methanol
Methyl bromide CH₃Br 94.94 Simple alkyl bromide -93.6 Low water solubility; volatile

Key Observations :

  • Steric and electronic effects : The ortho-methyl group in this compound and 2-methylbenzyl bromide reduces reactivity in SN₂ reactions compared to less hindered analogs like cinnamyl bromide.
  • Molecular weight : Sepantronium bromide’s higher molar mass reflects its pharmaceutical complexity, whereas methyl bromide’s simplicity enables volatility.

Key Observations :

  • Pharmaceutical relevance : Sepantronium bromide’s mechanism (survivin inhibition) contrasts sharply with the synthetic utility of benzyl/cinnamyl bromides.
  • Toxicity : Methyl bromide’s neurotoxicity limits its use, whereas this compound’s hazards are likely tied to skin/eye irritation (similar to other benzyl bromides).

Key Observations :

  • Regulatory status : Methyl bromide is restricted under the Montreal Protocol , whereas this compound’s use is likely governed by laboratory safety protocols.

Q & A

Q. What are the optimal synthetic routes for preparing o-Methylcinnamyl bromide, and how can purity be ensured during synthesis?

  • Methodological Answer : o-Methylcinnamyl bromide can be synthesized via bromination of o-methylcinnamyl alcohol using phosphorus tribromide (PBr₃) in anhydrous diethyl ether. Critical steps include:
  • Purification : Recrystallization from acetone/ether mixtures to remove unreacted starting materials and byproducts .
  • Reaction Monitoring : Thin-layer chromatography (TLC) with UV visualization to track reaction progress.
  • Yield Optimization : Maintaining stoichiometric control (e.g., 1:1 molar ratio of alcohol to PBr₃) and inert gas (N₂) purging to prevent hydrolysis .

Q. Which spectroscopic techniques are most effective for characterizing o-Methylcinnamyl bromide, and what key spectral features should researchers prioritize?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm), allylic bromide (δ 4.0–4.5 ppm), and methyl groups (δ 2.3–2.6 ppm). Compare with computational predictions (e.g., DFT) for structural validation .
  • FTIR : Look for C-Br stretching (~550–600 cm⁻¹) and aromatic C=C (~1600 cm⁻¹).
  • Mass Spectrometry (EI-MS) : Confirm molecular ion [M]⁺ and fragmentation patterns (e.g., loss of Br⁻) .

Advanced Research Questions

Q. How can reaction kinetics and mechanistic pathways of o-Methylcinnamyl bromide in nucleophilic substitution reactions be systematically studied?

  • Methodological Answer :
  • Spectrophotometric Monitoring : Track reactions in real-time using UV-Vis at λ = 355–403 nm for intermediates like nitrophenoxide ions. Use pseudo-first-order conditions (excess nucleophile) to derive rate constants .
  • Isosbestic Point Analysis : Confirm reaction intermediates (e.g., 2,4-dinitrophenoxide) and validate single-pathway mechanisms .
  • Computational Modeling : Employ density functional theory (DFT) to simulate transition states and compare activation energies with experimental data .

Q. What strategies resolve contradictions in reported reactivity or stability of o-Methylcinnamyl bromide under varying experimental conditions?

  • Methodological Answer :
  • Controlled Replicates : Repeat experiments under standardized conditions (e.g., 25°C, anhydrous solvent) to isolate variables like moisture or temperature .
  • Cross-Validation : Compare results across multiple analytical techniques (e.g., NMR vs. HPLC) to confirm product identity .
  • Meta-Analysis : Review literature for substituent effects (e.g., steric hindrance from ortho-methyl groups vs. para-analogs) to explain divergent reactivity .

Q. How can computational models predict the thermal stability and decomposition pathways of o-Methylcinnamyl bromide?

  • Methodological Answer :
  • Thermogravimetric Analysis (TGA) : Measure weight loss under controlled heating (e.g., 5°C/min) to identify decomposition thresholds .
  • Quantum Mechanical Simulations : Use software like Gaussian to model bond dissociation energies (BDEs) and predict degradation products (e.g., HBr release) .
  • Kinetic Isotope Effects (KIEs) : Study deuterated analogs to elucidate rate-limiting steps in decomposition .

Safety and Handling

Q. What are the best practices for safely handling o-Methylcinnamyl bromide in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use nitrile gloves, chemical goggles, and fume hoods to prevent skin/eye contact and inhalation .
  • Storage : Store in amber vials under N₂ at –20°C to minimize hydrolysis and light-induced degradation .
  • Waste Disposal : Neutralize with aqueous NaOH (1M) to convert residual bromide to non-volatile salts before disposal .

Data Analysis and Reporting

Q. How should researchers design experiments to evaluate the environmental impact of o-Methylcinnamyl bromide degradation products?

  • Methodological Answer :
  • Ecotoxicology Assays : Use Daphnia magna or algal growth inhibition tests to assess aquatic toxicity of degradation byproducts (e.g., cinnamic acid derivatives) .
  • Chromatographic Profiling : Employ HPLC-MS to identify and quantify persistent metabolites in simulated environmental matrices .

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